2-(4-fluorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-18-10-9-16(13-17(18)23-11-3-2-4-20(23)25)22-19(24)12-14-5-7-15(21)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWWNUKEFCLVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)F)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the key intermediates, such as 4-fluoroaniline and 4-methoxybenzaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and acylation, to form the final product. The reaction conditions may vary, but common reagents include acids, bases, and solvents like ethanol or methanol. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments.
Chemical Reactions Analysis
2-(4-fluorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: This reaction involves breaking down the compound using water or aqueous solutions, often in the presence of acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:
Anticoagulant Activity
The primary target of this compound is activated factor X (FXa), an essential enzyme in the coagulation cascade. By inhibiting FXa, it disrupts thrombin generation, thereby preventing blood clot formation. Its anticoagulant properties have been validated in animal models, demonstrating significant reductions in thrombus formation, suggesting potential use in managing thromboembolic diseases.
Antitumor Activity
Research indicates that this compound possesses antitumor properties against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Studies employing the MTT assay have shown promising IC50 values, indicating effective antiproliferative action. Notably, treatment with this compound has led to significant reductions in tumor size and improved survival rates in experimental models of hepatocellular carcinoma .
Antiviral Activity
The compound has also been investigated for its antiviral effects against several viruses such as herpes simplex virus types 1 and 2, influenza A and B viruses, and human immunodeficiency virus type 1 (HIV-1). This broad-spectrum antiviral activity underscores its potential role in treating viral infections.
Case Studies
Several studies have highlighted the practical applications of this compound:
- Anticoagulation Therapy : In clinical evaluations, the compound demonstrated significant efficacy in reducing thrombus formation in animal models, supporting its application for preventing thrombosis.
- Cancer Treatment : In a study involving hepatocellular carcinoma treatment with this compound, results indicated a marked reduction in tumor size and enhanced survival rates compared to control groups. The mechanism was linked to apoptosis induction confirmed by caspase activity assays .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Heterocyclic Modifications: Replacement of the 2-oxopiperidinyl group with thiazole (GSK1570606A) or thienopyrimidinone () alters target selectivity. Thiazole-containing analogues are prioritized in antimicrobial research, while thienopyrimidinones are explored in cancer therapy.
- Cytotoxicity : Compound 7d () demonstrates significant cytotoxicity, likely due to its thiadiazole-pyridinyl core, which facilitates DNA intercalation or topoisomerase inhibition. The target compound’s oxopiperidinyl group may reduce cytotoxicity compared to 7d, but experimental validation is needed.
- Synthetic Accessibility: LBJ-series compounds () exhibit moderate yields (40–46%), suggesting that introducing cyanopyridinyl or sulfanyl groups (e.g., LBJ-03, LBJ-08) may complicate synthesis compared to the target compound’s oxopiperidinyl-methoxy motif.
Physicochemical Properties
Solubility and Bioavailability :
- N-(4-Fluorophenyl)acetamide (simplest analogue) has documented aqueous solubility (entry 1360 in Handbook of Aqueous Solubility Data). The target compound’s methoxy and 2-oxopiperidinyl groups likely enhance solubility via hydrogen bonding and reduced hydrophobicity.
Functional Group Impact on Activity
- 4-Fluorophenyl Group : Ubiquitous in analogues (e.g., ), this group improves metabolic stability and binding affinity to hydrophobic pockets.
- 2-Oxopiperidinyl Group : Unique to the target compound, this moiety may mimic natural substrates of proteases or kinases, as seen in urea-linked analogues ().
- Methoxy Group : Enhances electron-donating effects and membrane permeability, as observed in N-(4-methoxyphenyl)acetamide derivatives.
Biological Activity
The compound 2-(4-fluorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic organic molecule that has garnered attention in various scientific fields, particularly for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in medicine, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes several functional groups that contribute to its biological properties:
- Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Methoxy Group : Often involved in modulating biological activity through electronic effects.
- Oxopiperidinyl Group : Impacts the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways crucial for cell function.
- Receptor Binding : It can bind to various receptors, potentially altering signaling pathways involved in disease processes.
Research Findings
Recent studies have indicated several areas where this compound exhibits significant biological activity:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell growth by targeting specific oncogenic pathways. For instance, it has shown potential in inhibiting the proliferation of various cancer cell lines through apoptosis induction.
- Neuroprotective Effects : Research indicates that it might offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammatory markers in vitro, suggesting a potential role in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines (e.g., MCF-7, HCT116). The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM. The mechanism was linked to the induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.
Case Study 2: Neuroprotection
A study conducted on neuronal cell cultures showed that treatment with the compound at concentrations of 5–15 µM resulted in significant reductions in markers of oxidative stress. This study highlighted its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's.
Data Table: Biological Activity Overview
Q & A
Q. What are the critical steps in synthesizing 2-(4-fluorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide?
- Methodological Answer : Key steps include:
- Coupling Reactions : Use of pyridine or dichloromethane as solvents with catalysts like DMAP for acetyl group introduction .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization to isolate intermediates .
- Functionalization : Introduction of the 2-oxopiperidin-1-yl moiety via nucleophilic substitution or reductive amination under controlled pH and temperature .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR to confirm substituent positions (e.g., fluorophenyl at C2, methoxy at C4) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 385.16) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between aromatic rings) .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Flash Chromatography : Optimize solvent gradients (e.g., 30–50% ethyl acetate in hexane) to separate polar byproducts .
- Recrystallization : Use methanol/water mixtures to obtain high-purity crystals (>95%) .
Q. What solvent systems are suitable for in vitro biological testing?
- Methodological Answer :
- Stock Solutions : Prepare in DMSO (5% v/v) with Tween 80 (2% w/v) to enhance solubility .
- Working Dilutions : Use phosphate-buffered saline (PBS) or cell culture media (e.g., DMEM) to maintain bioactivity .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
Advanced Research Questions
Q. How can synthetic yields be optimized in multi-step routes?
- Methodological Answer :
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry (e.g., 1.2 equivalents of fluorophenylacetyl chloride) .
- Temperature Control : Maintain reflux at 80–100°C for amide bond formation to minimize side reactions .
Q. What computational approaches predict this compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs) .
- QSAR Modeling : Corrogate substituent effects (e.g., fluorophenyl’s electron-withdrawing properties) with activity datasets .
Q. How can stereochemical outcomes of the 2-oxopiperidin-1-yl group be analyzed?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column with hexane/isopropanol (90:10) .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
Q. What are best practices for X-ray crystallographic analysis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
